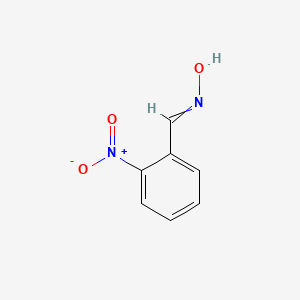

2-Nitrobenzaldoxime

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H6N2O3 |

|---|---|

Molecular Weight |

166.13 g/mol |

IUPAC Name |

N-[(2-nitrophenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C7H6N2O3/c10-8-5-6-3-1-2-4-7(6)9(11)12/h1-5,10H |

InChI Key |

IHMGDCCTWRRUDX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C=NO)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Nitrobenzaldoxime: Physicochemical Properties, Synthesis, and Reactivity

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Nitrobenzaldoxime, a key intermediate in organic synthesis and of significant interest to researchers in drug discovery and development. This document delves into its spectroscopic signature, synthesis, and characteristic reactivity, offering field-proven insights and detailed experimental protocols. All quantitative data is summarized for clarity, and key experimental workflows are visualized to enhance understanding and reproducibility.

Introduction

This compound (C₇H₆N₂O₃) is an organic compound featuring a benzaldehyde oxime scaffold with a nitro group at the ortho position of the benzene ring. The presence of the electron-withdrawing nitro group and the versatile oxime functionality imparts unique chemical characteristics, making it a valuable building block for the synthesis of various heterocyclic compounds and a subject of interest in medicinal chemistry. Its precursor, 2-nitrobenzaldehyde, is a known intermediate in the synthesis of drugs for cardiovascular diseases and has applications in the dye industry. A thorough understanding of the physicochemical properties, synthesis, and reactivity of this compound is therefore crucial for its effective utilization in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in various experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆N₂O₃ | [1] |

| Molecular Weight | 166.13 g/mol | [1] |

| Melting Point | 98-100 °C, 103 °C | [2] |

| Boiling Point | 305.2 °C at 760 mmHg | [3] |

| Density | 1.33 g/cm³ | [3] |

| Appearance | Light yellow crystalline powder | [4] |

| Solubility | While quantitative data is limited, it is predicted to have good to moderate solubility in polar protic solvents like methanol and ethanol, and good solubility in polar aprotic solvents such as acetone, acetonitrile, and DMSO. It has limited solubility in water. | [5][6] |

| logP (Octanol/Water Partition Coefficient) | 1.403 (Computed) | [3] |

Stability and Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light and moisture. It is incompatible with strong oxidizing agents.[4]

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule.

Interpreted ¹H NMR Data (Predicted, based on typical chemical shifts):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.0 | Singlet | 1H | -OH (oxime) | The acidic proton of the oxime hydroxyl group typically appears as a broad singlet in this downfield region and can be exchangeable with D₂O. |

| ~8.5 | Singlet | 1H | -CH=N- | The proton of the aldoxime group is deshielded and appears as a singlet. |

| 7.9 - 8.2 | Multiplet | 4H | Aromatic protons | The aromatic protons are in a complex splitting pattern due to the ortho, meta, and para couplings, and are deshielded by the electron-withdrawing nitro group. |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

Interpretation of Key IR Absorptions:

| Wavenumber (cm⁻¹) | Description | Functional Group |

| 3500-3200 (broad) | O-H stretch | Oxime (-OH) |

| ~3100 | C-H stretch | Aromatic C-H |

| ~1640 | C=N stretch | Oxime (C=N) |

| 1550-1475 (strong, asymmetric) | N-O stretch | Nitro (-NO₂) |

| 1360-1290 (strong, symmetric) | N-O stretch | Nitro (-NO₂) |

| 1600, 1450 | C=C stretch | Aromatic ring |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

Interpretation of Mass Spectrum:

-

Molecular Ion Peak (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z = 166, corresponding to the molecular weight of this compound.

-

Key Fragmentation Patterns: Common fragmentation pathways for nitroaromatic compounds and oximes would be expected. This may include the loss of the nitro group (-NO₂, 46 Da), the hydroxyl group (-OH, 17 Da), and fragments from the aromatic ring.

Synthesis of this compound

This compound is typically synthesized via the condensation reaction of 2-nitrobenzaldehyde with hydroxylamine. The use of hydroxylamine hydrochloride requires a base to liberate the free hydroxylamine nucleophile.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

2-Nitrobenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH) or Pyridine

-

Ethanol (95%) or Methanol

-

Deionized water

-

Standard laboratory glassware (round-bottom flask, condenser, beaker, Büchner funnel)

-

Magnetic stirrer and hotplate

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-nitrobenzaldehyde (1.0 equivalent) in a minimal amount of warm ethanol or methanol.

-

Preparation of Hydroxylamine Solution: In a separate beaker, dissolve hydroxylamine hydrochloride (1.1-1.2 equivalents) and a molar equivalent of a base such as sodium hydroxide or pyridine in a minimal amount of water or ethanol.

-

Reaction: Slowly add the hydroxylamine solution to the stirred solution of 2-nitrobenzaldehyde at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours at room temperature or with gentle heating.

-

Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing cold deionized water to precipitate the crude this compound.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold water to remove any inorganic impurities.

-

Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

-

Purification (Recrystallization): For higher purity, recrystallize the crude this compound from a suitable solvent system, such as an ethanol-water mixture.

Chemical Reactivity: The Beckmann Rearrangement

A characteristic reaction of oximes is the Beckmann rearrangement, an acid-catalyzed conversion of an oxime to an N-substituted amide.[7][8] In the case of this compound, this rearrangement would yield 2-nitrobenzamide. This reaction is of significant interest for the synthesis of various amide-containing compounds.

Caption: Mechanism of the Beckmann Rearrangement.

Experimental Protocol: Beckmann Rearrangement of this compound

This protocol is a general procedure adapted for this compound, using polyphosphoric acid (PPA) as the catalyst.[9]

Materials:

-

This compound

-

Polyphosphoric acid (PPA)

-

Ice-cold water

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, place this compound (1.0 equivalent). Carefully add polyphosphoric acid (10-20 times the weight of the oxime) to the flask.

-

Heating: Heat the reaction mixture with stirring to 100-120 °C.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature and then carefully pour it into a beaker containing ice-cold water to precipitate the product, 2-nitrobenzamide.

-

Neutralization: Neutralize the aqueous solution with a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the organic layer under reduced pressure to obtain the crude 2-nitrobenzamide.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-nitrobenzamide.

Applications in Drug Development and Research

This compound serves as a versatile intermediate in the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in many biologically active molecules. The ability to introduce the nitro group and the reactive oxime functionality makes it a valuable starting material for generating compound libraries for drug screening. The resulting amides from the Beckmann rearrangement are also important pharmacophores.

Safety and Handling

This compound is harmful if swallowed and causes skin and eye irritation.[4] It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties, spectroscopic characteristics, synthesis, and reactivity of this compound. The presented information, including detailed experimental protocols and data interpretation, is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this important chemical intermediate. A thorough understanding of these fundamental aspects is critical for its successful application in the synthesis of novel compounds with potential therapeutic value.

References

-

This compound | C7H6N2O3 | CID 96097 - PubChem. (URL: [Link])

-

Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Acta Chim. Slov. 2005, 52, 460–462. (URL: [Link])

-

Beckmann Rearrangement - Master Organic Chemistry. (URL: [Link])

-

Beckmann Rearrangement - J&K Scientific LLC. (URL: [Link])

-

Beckmann rearrangement - Wikipedia. (URL: [Link])

-

Beckmann Rearrangement - Chemistry Steps. (URL: [Link])

-

Syntheses and characterizations of 2-nitrobenzaldehyde amino acid Schiff base reductive amination compounds. Indian Journal of Chemistry. (URL: [Link])

-

One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. (URL: [Link])

-

H NMR Spectroscopy. (URL: [Link])

-

This compound - Cheméo. (URL: [Link])

-

o-NITROBENZALDEHYDE - Organic Syntheses Procedure. (URL: [Link])

-

(E)-2-nitrobenzaldehyde oxime - Stenutz. (URL: [Link])

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (URL: [Link])

-

2-Hydroxy-3-nitrobenzaldehyde | C7H5NO4 | CID 78934 - PubChem. (URL: [Link])

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])

-

Crystal structure of 2-nitro-N-(2-nitrophenyl)benzamide - PMC. (URL: [Link])

-

IR Chart. (URL: [Link])

-

4-Nitrobenzaldoxime | C7H6N2O3 | CID 5374046 - PubChem. (URL: [Link])

-

This compound - the NIST WebBook. (URL: [Link])

- KR800001262B1 - Process for the preparation of 2-nitrobenzaldehyde - Google P

-

Mass spectrometry based fragmentation patterns of nitrosamine compounds - ResearchGate. (URL: [Link])

-

o-NITROBENZALDEHYDE - Organic Syntheses Procedure. (URL: [Link])

-

Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC. (URL: [Link])

-

p-Nitrobenzaldoxime | C7H6N2O3 | CID 96339 - PubChem - NIH. (URL: [Link])

-

ISSN: 0975-8585 October-December 2013 RJPBCS Volume 4 Issue 4 Page No. 1001 - Research Journal of Pharmaceutical, Biological and Chemical Sciences. (URL: [Link])

-

Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. (URL: [Link])

Sources

- 1. 2-Nitrobenzaldehyde oxime | C7H6N2O3 | CID 7332808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. chemeo.com [chemeo.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound [webbook.nist.gov]

- 7. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Synthesis of 2-Nitrobenzaldoxime: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrobenzaldehyde is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals and fine chemicals.[1][2][3] Its conversion to 2-Nitrobenzaldoxime is a fundamental oximation reaction, representing a critical step in the elaboration of more complex molecular architectures.[4][5] This guide, designed for the discerning researcher, provides an in-depth exploration of the synthesis of this compound from 2-nitrobenzaldehyde. We will delve into the mechanistic underpinnings of the reaction, present a robust and reproducible experimental protocol, and discuss the critical parameters that govern the success of this transformation.

Reaction Mechanism and Theoretical Framework

The synthesis of this compound from 2-nitrobenzaldehyde proceeds through a condensation reaction with hydroxylamine.[6] This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by a dehydration step.[6][7]

The reaction is initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of 2-nitrobenzaldehyde.[7][8] This step forms a tetrahedral intermediate known as a carbinolamine.[7] The reaction is often carried out in the presence of a mild base. When using hydroxylamine hydrochloride, the base serves to neutralize the hydrochloride salt, thereby liberating the more nucleophilic free hydroxylamine.[6]

The carbinolamine intermediate is generally unstable and readily undergoes dehydration (elimination of a water molecule) to form the final oxime product, which contains a C=N double bond.[7][9] The rate of this dehydration step can be influenced by the pH of the reaction medium, with mildly acidic conditions often favoring the reaction.[7]

Quantitative Data Summary

For clarity and ease of reference, the key quantitative data for the reactants and the product are summarized in the table below.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Key Spectroscopic Data |

| 2-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12[10] | 41-48[10] | ¹H NMR (CDCl₃): δ 10.4 (s, 1H, CHO), 8.2 (d, 1H, Ar-H), 8.0 (d, 1H, Ar-H), 7.8 (t, 1H, Ar-H), 7.7 (t, 1H, Ar-H) |

| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 | ~155 (decomposes) | Not Applicable |

| This compound | C₇H₆N₂O₃ | 166.13[11][12] | Not explicitly found | IR, Mass Spec available [13] |

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure a successful synthesis.

Materials and Reagents:

-

2-Nitrobenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

-

Ethanol (95%) or Methanol

-

Deionized water

-

Standard laboratory glassware (round-bottom flask, condenser, beakers, Büchner funnel)

-

Magnetic stirrer and hotplate

-

Thin-layer chromatography (TLC) supplies

-

Melting point apparatus

Reaction Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure:

-

Preparation of the Aldehyde Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-nitrobenzaldehyde (1.0 equivalent) in a suitable solvent such as ethanol or methanol.

-

Preparation of the Hydroxylamine Solution: In a separate beaker, dissolve hydroxylamine hydrochloride (1.1-1.2 equivalents) in water. To this solution, add a molar equivalent of a base like sodium carbonate or sodium hydroxide to liberate the free hydroxylamine.[6] Stir until the base has completely dissolved.

-

Reaction: Slowly add the aqueous hydroxylamine solution to the stirred solution of 2-nitrobenzaldehyde at room temperature.

-

Reaction Monitoring: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting aldehyde spot and the appearance of a new product spot will indicate the progression of the reaction. The reaction is typically complete within 1-3 hours at room temperature or with gentle warming.[14]

-

Isolation of the Crude Product: Once the reaction is complete, cool the mixture in an ice bath. If the product does not precipitate spontaneously, slowly add cold deionized water to induce crystallization. Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of cold water to remove any inorganic byproducts.[6]

-

Drying: Dry the crude this compound. This can be done by air-drying or in a desiccator.

-

Purification (Recrystallization): For obtaining a highly pure product, recrystallization is recommended. A common and effective solvent system for this is an ethanol-water mixture.[6] Dissolve the crude product in a minimum amount of hot ethanol. Then, add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystallization. Collect the purified crystals by vacuum filtration and dry them thoroughly.

Characterization

The identity and purity of the synthesized this compound should be confirmed through various analytical techniques:

-

Melting Point: A sharp melting point close to the literature value indicates high purity.

-

Spectroscopy:

-

Infrared (IR) Spectroscopy: Look for characteristic peaks for the O-H stretch (~3600 cm⁻¹), the C=N stretch (~1665 cm⁻¹), and the N-O stretch (~945 cm⁻¹).[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the structure of the molecule.

-

Mass Spectrometry (MS): This will confirm the molecular weight of the product.[13]

-

Safety and Handling

-

2-Nitrobenzaldehyde: This compound is a solid and should be handled in a well-ventilated area.[10][15] Avoid contact with skin, eyes, and clothing.[10] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[10][16]

-

Hydroxylamine Hydrochloride: This reagent is corrosive and can be toxic. Handle with care and avoid inhalation of dust.

-

Sodium Carbonate/Hydroxide: These are basic and can cause skin and eye irritation. Handle with appropriate care.

-

General Precautions: Always perform reactions in a fume hood.[15] Be aware of potential exothermic reactions, especially during the addition of reagents.[1] Dispose of all chemical waste according to institutional and local regulations.[16][17]

Conclusion

The synthesis of this compound from 2-nitrobenzaldehyde is a straightforward yet crucial transformation in organic synthesis. By understanding the underlying mechanism and adhering to a well-defined experimental protocol, researchers can reliably produce this valuable intermediate with high purity. The self-validating nature of the described procedure, coupled with rigorous characterization, ensures the integrity of the final product, paving the way for its successful application in further synthetic endeavors.

References

-

Beckmann Rearrangement - Master Organic Chemistry. (n.d.). Retrieved from [Link]

-

The Dance of Molecules: Unraveling the Oxime Formation Mechanism - Oreate AI Blog. (2026, February 18). Retrieved from [Link]

-

Formation of an Oxime from an Aldehyde - YouTube. (2015, May 25). Retrieved from [Link]

- Dinanath, D., & Gurumeet, C. (2011). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. Asian Journal of Chemistry, 23(1), 1-3.

-

Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone® in Water - PMC. (n.d.). Retrieved from [Link]

-

Oxime - Wikipedia. (n.d.). Retrieved from [Link]

- Syntheses and characterizations of 2-nitrobenzaldehyde amino acid Schiff base reductive amination compounds. (2023). Indian Journal of Chemistry, 62B(5), 425-430.

-

2-Nitrobenzaldehyde 99% Analytical Grade. (n.d.). Retrieved from [Link]

-

This compound - the NIST WebBook. (n.d.). Retrieved from [Link]

-

This compound | C7H6N2O3 | CID 96097 - PubChem - NIH. (n.d.). Retrieved from [Link]

- Popkov, A. (2005). Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Acta Chimica Slovenica, 52, 460-462.

- Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 5(2), 345-353.

-

2-Nitrobenzaldehyde oxime | C7H6N2O3 | CID 7332808 - PubChem. (n.d.). Retrieved from [Link]

-

Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde - ResearchGate. (2024, July 22). Retrieved from [Link]

-

Synthesis of 2-nitrobenzaldehyde - PrepChem.com. (n.d.). Retrieved from [Link]

- Process for the preparation of 2-nitrobenzaldehyde - Google Patents. (n.d.).

-

A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies - ResearchGate. (2025, December 9). Retrieved from [Link]

-

Taheri, S., et al. (n.d.). Fe(HSO4)3-Catalyzed Direct Conversion of Aldehydes into Nitriles Using Hydroxylamine Hydrochloride - Organic Chemistry Research. Retrieved from [Link]

-

Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024, July 8). Retrieved from [Link]

Sources

- 1. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 2. ojs.wiserpub.com [ojs.wiserpub.com]

- 3. ojs.wiserpub.com [ojs.wiserpub.com]

- 4. Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone® in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxime - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. The Dance of Molecules: Unraveling the Oxime Formation Mechanism - Oreate AI Blog [oreateai.com]

- 8. youtube.com [youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. msds.nipissingu.ca [msds.nipissingu.ca]

- 11. 2-Nitrobenzaldehyde oxime | C7H6N2O3 | CID 7332808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemscene.com [chemscene.com]

- 13. This compound [webbook.nist.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. labbox.es [labbox.es]

- 16. WERCS Studio - Application Error [assets.thermofisher.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]

IUPAC name and synonyms for 2-Nitrobenzaldoxime

An In-Depth Technical Guide to 2-Nitrobenzaldoxime: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive scientific overview of this compound, a key organic intermediate. The document is structured to serve researchers, scientists, and drug development professionals by detailing the compound's chemical identity, physicochemical properties, and stereoisomeric considerations. A core focus is placed on its synthesis via the oximation of 2-nitrobenzaldehyde, for which a detailed, self-validating experimental protocol and a mechanistic pathway diagram are provided. Furthermore, this guide outlines the expected spectroscopic signature of this compound, including predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to aid in its unambiguous characterization. The narrative explores its pivotal role as a synthetic intermediate in pharmaceutical and fine chemical manufacturing, highlighting its utility as a precursor to various functionalized molecules. Finally, critical safety, handling, and storage protocols are delineated to ensure safe laboratory practice. This guide is grounded in authoritative references to ensure scientific integrity and technical accuracy.

Chemical Identity and Properties

This compound is an organic compound characterized by a benzaldehyde oxime core with a nitro group substituted at the ortho (position 2) of the phenyl ring. This substitution pattern, featuring a potent electron-withdrawing nitro group adjacent to the oxime functionality, governs its chemical reactivity and utility as a synthetic building block.

Nomenclature and Identifiers

The unique identification of a chemical entity is paramount for regulatory compliance, procurement, and scientific communication. The standard identifiers for this compound are consolidated below.

| Identifier | Value | Source |

| IUPAC Name | N-[(2-nitrophenyl)methylidene]hydroxylamine | [1] |

| CAS Number | 6635-41-2 | [2][3] |

| Molecular Formula | C₇H₆N₂O₃ | [1][2][3] |

| Synonyms | 2-Nitrobenzaldehyde oxime, o-Nitrobenzaldoxime, syn-o-Nitrobenzaldoxime | [2][3][4] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various chemical environments and are critical for designing experimental conditions, such as solvent selection for reactions and purification.

| Property | Value | Source |

| Molecular Weight | 166.13 g/mol | [1][2] |

| Melting Point | 98-100 °C | [5] |

| Boiling Point | 305.2 °C at 760 mmHg (Predicted) | [5] |

| Density | 1.33 g/cm³ (Predicted) | [5] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 4 | [6] |

Stereoisomerism

The carbon-nitrogen double bond (C=N) of the oxime functional group gives rise to stereoisomerism. This compound can exist as two geometric isomers: (E) and (Z) (historically referred to as anti and syn, respectively). The relative orientation of the hydroxyl group (-OH) to the substituted phenyl ring defines the isomer. The (E) isomer is generally the more stable and commonly encountered form.[4] It is crucial for researchers to be aware of this isomerism, as the specific geometry can influence the reactivity and biological activity of downstream products.

Synthesis and Mechanism

The synthesis of this compound is a classic oximation reaction, a robust and high-yielding transformation in organic chemistry.[7] The process involves the condensation of its parent aldehyde, 2-nitrobenzaldehyde, with hydroxylamine.

Mechanistic Rationale

The reaction proceeds via a two-step nucleophilic addition-elimination mechanism. The nitrogen atom of free hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-nitrobenzaldehyde. This is the causality behind the frequent use of a base; hydroxylamine is often supplied as a hydrochloride salt (NH₂OH·HCl), and a base like sodium hydroxide or sodium carbonate is required to neutralize the acid and liberate the more nucleophilic free hydroxylamine.[7][8] The subsequent elimination of a water molecule from the tetrahedral intermediate yields the stable C=N double bond of the oxime.

Caption: Mechanism of this compound Synthesis.

Experimental Protocol: Synthesis from 2-Nitrobenzaldehyde

This protocol is adapted from established procedures for the synthesis of nitrobenzaldoximes and is designed for high yield and purity.[7][8]

Materials:

-

2-Nitrobenzaldehyde (1.0 eq)

-

Hydroxylamine hydrochloride (NH₂OH·HCl) (1.1 eq)

-

Sodium hydroxide (NaOH) (1.2 eq)

-

Methanol or Ethanol (95%)

-

Deionized water

Procedure:

-

Dissolution of Aldehyde: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-nitrobenzaldehyde (1.0 eq) in a minimal volume of warm methanol or ethanol.

-

Preparation of Hydroxylamine Solution: In a separate beaker, dissolve hydroxylamine hydrochloride (1.1 eq) in deionized water.

-

Reaction Initiation: Add the hydroxylamine hydrochloride solution to the stirring solution of 2-nitrobenzaldehyde at ambient temperature.

-

Basification: Slowly add an aqueous solution of sodium hydroxide (1.2 eq) dropwise to the reaction mixture. The base neutralizes the HCl, liberating free hydroxylamine for the reaction. Monitor the pH to ensure it remains basic.

-

Reaction Progression: Heat the mixture to a gentle reflux (approx. 65-70°C) for 1-2 hours. Reaction progress can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the starting aldehyde.

-

Product Precipitation: After completion, cool the reaction mixture to room temperature and then pour it into a beaker of cold deionized water, which will cause the less soluble oxime product to precipitate.

-

Isolation and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water to remove inorganic salts like NaCl.

-

Drying: Dry the product in a desiccator or a vacuum oven at a low temperature (e.g., 40-50°C) to avoid decomposition.

-

Purification (Optional): For highest purity, the crude product can be recrystallized from an ethanol-water mixture.

Spectroscopic Characterization

Spectroscopic analysis is essential for verifying the identity and purity of the synthesized compound.[9] A combination of NMR, IR, and MS provides a complete structural fingerprint.

Predicted Spectroscopic Data

While direct experimental spectra should always be acquired for confirmation, the following data are predicted based on the known structure of this compound and data from analogous compounds.[1]

| Spectroscopy | Expected Features |

| ¹H NMR | ~8.0-8.2 ppm (d, 1H): Aromatic proton ortho to the nitro group. ~7.5-7.8 ppm (m, 3H): Remaining aromatic protons. ~8.5 ppm (s, 1H): Aldoxime proton (-CH=N). ~11.0-12.0 ppm (s, 1H, broad): Oxime hydroxyl proton (-N-OH). |

| ¹³C NMR | ~148-150 ppm: Aromatic carbon attached to the nitro group. ~124-135 ppm: Remaining aromatic carbons. ~145-148 ppm: Aldoxime carbon (-CH=N). |

| IR (cm⁻¹) | ~3200-3400 (broad): O-H stretch of the oxime. ~3050-3100: Aromatic C-H stretch. ~1600: C=N stretch of the oxime. ~1520 & ~1350: Asymmetric and symmetric N-O stretches of the nitro group. |

| Mass Spec (EI) | m/z 166: Molecular ion peak [M]⁺. m/z 149: Loss of -OH. m/z 120: Loss of -NO₂. |

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile synthetic intermediate.[10][11] The nitro and oxime groups are both amenable to a variety of chemical transformations, making it a valuable starting point for more complex molecules.

Role as a Synthetic Intermediate

The electron-withdrawing nitro group makes this compound's precursor, 2-nitrobenzaldehyde, a key intermediate in the synthesis of quinoline ring drugs and the anti-angina medication Nifedipine.[10][12] Following oximation, the resulting this compound can be further manipulated:

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (-NH₂). This transformation is fundamental, as the resulting 2-aminobenzaldoxime is a precursor for synthesizing nitrogen-containing heterocyclic compounds like quinazolines and benzodiazepines, which are common scaffolds in medicinal chemistry.

-

Modification of the Oxime Group: The oxime itself can be hydrolyzed back to the aldehyde, reduced to a hydroxylamine or an amine, or rearranged (e.g., Beckmann rearrangement) to form amides.

Caption: Synthetic pathways originating from this compound.

Potential as a Deprotecting Agent

Some oximes are utilized as deprotecting agents in organic synthesis.[13][14] While not its primary application, this compound could potentially serve in this capacity under specific reaction conditions, warranting further investigation by process development chemists.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when working with any chemical reagent. This compound is classified as harmful and an irritant.

Hazard Identification

The compound's hazards are summarized by its GHS classifications.[14]

| Hazard Class | GHS Statement | Precautionary Code |

| Acute Toxicity, Oral | H302: Harmful if swallowed | P301+P312 |

| Skin Irritation | H315: Causes skin irritation | P302+P352 |

| Eye Irritation | H319: Causes serious eye irritation | P305+P351+P338 |

| Respiratory Irritation | H335: May cause respiratory irritation | P261, P304+P340 |

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[15]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[14][16]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[14]

Storage and Stability

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14][16]

-

Incompatibilities: Keep away from strong oxidizing agents.

Conclusion

This compound is a well-defined organic compound whose true value is realized in its application as a versatile synthetic intermediate. Its straightforward synthesis from 2-nitrobenzaldehyde, combined with the rich chemistry of its nitro and oxime functional groups, makes it a valuable precursor for the construction of complex molecular architectures, particularly nitrogen-containing heterocycles relevant to the pharmaceutical industry. A thorough understanding of its properties, synthesis, and safe handling, as detailed in this guide, is essential for its effective and responsible use in research and development.

References

-

This compound. NIST Chemistry WebBook. [Link]

-

This compound | C7H6N2O3 | CID 96097. PubChem, National Institutes of Health. [Link]

-

This compound | 6635-41-2. ChemIndex. [Link]

-

Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Acta Chimica Slovenica. [Link]

-

2-nitrobenzaldehyde ar. Alpha Chemika. [Link]

-

2-nitrobenzaldehyde. s d fine-chem limited. [Link]

-

(E)-2-nitrobenzaldehyde oxime. Stenutz. [Link]

-

p-Nitrobenzaldoxime | C7H6N2O3 | CID 96339. PubChem, National Institutes of Health. [Link]

-

Syntheses and characterizations of 2-nitrobenzaldehyde amino acid Schiff base reductive amination compounds. Indian Journal of Chemistry. [Link]

-

Nitrobenzaldoxime | CAS Number : 1129-37-9. Avanscure. [Link]

- Continuous preparation method of 2-methyl-6-nitrobenzaldehyde oxime.

-

Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. Cancer & Metabolism. [Link]

-

2-Nitrobenzaldehyde oxime | C7H6N2O3 | CID 7332808. PubChem, National Institutes of Health. [Link]

-

2-Nitrobenzaldehyde: A Vital Intermediate in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

2-Nitrobenzaldehyde | C7H5NO3 | CID 11101. PubChem, National Institutes of Health. [Link]

-

Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. ResearchGate. [Link]

-

Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. Leah4sci. [Link]

Sources

- 1. 2-Nitrobenzaldehyde oxime | C7H6N2O3 | CID 7332808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound [webbook.nist.gov]

- 4. (E)-2-nitrobenzaldehyde oxime [stenutz.eu]

- 5. 6635-41-2 | this compound [chemindex.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 13. chemscene.com [chemscene.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. Laboratory Chemicals | Alpha Chemika [alphachemika.co]

- 16. assets.thermofisher.com [assets.thermofisher.com]

The Analytical Signature of 2-Nitrobenzaldoxime: A Spectroscopic Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrobenzaldoxime (C₇H₆N₂O₃, CAS No. 6635-41-2) is an organic compound of significant interest in medicinal chemistry and materials science.[1] Its structural features, comprising a nitro-substituted aromatic ring and an oxime functional group, give rise to a unique electronic and chemical profile. This guide provides a comprehensive analysis of the spectral data of this compound, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. Understanding these spectroscopic signatures is paramount for its unambiguous identification, purity assessment, and for predicting its reactivity in various chemical transformations.

Molecular Structure and Isomerism

This compound exists as a mixture of (E) and (Z) isomers due to the restricted rotation around the C=N double bond. The relative orientation of the hydroxyl group with respect to the aromatic ring defines these isomers. This isomeric nature can often be observed in its spectroscopic data, particularly in high-resolution NMR spectra.

Mass Spectrometry (MS) Analysis

Electron Ionization Mass Spectrometry (EI-MS) of this compound provides key information about its molecular weight and fragmentation pattern, which is instrumental in confirming its identity.

Experimental Protocol: Electron Ionization Mass Spectrometry

A standard protocol for obtaining the mass spectrum of this compound is as follows:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or acetonitrile.

-

Injection: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization, forming the molecular ion (M⁺•).

-

Fragmentation: The energetically unstable molecular ion undergoes fragmentation, breaking into smaller, characteristic charged fragments.

-

Detection: The positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer, and their relative abundance is recorded.

Interpretation of the Mass Spectrum

The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions.

| m/z | Proposed Fragment | Formula |

| 166 | [M]⁺• (Molecular Ion) | [C₇H₆N₂O₃]⁺• |

| 149 | [M - OH]⁺ | [C₇H₅N₂O₂]⁺ |

| 120 | [M - NO₂]⁺ | [C₇H₆NO]⁺ |

| 104 | [C₇H₆N]⁺ | [C₇H₆N]⁺ |

| 92 | [C₆H₄O]⁺• | [C₆H₄O]⁺• |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ |

The molecular ion peak at m/z 166 confirms the molecular weight of this compound (166.13 g/mol ).[1][2] The fragmentation pattern is dominated by losses of characteristic neutral fragments such as •OH (17 amu), •NO₂ (46 amu), and CO (28 amu).

Caption: Proposed EI-MS fragmentation pathway for this compound.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound reveals characteristic absorption bands for the O-H, C=N, N-O, and aromatic C-H and C=C bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: The ATR crystal (typically diamond or germanium) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

-

Sample Application: A small amount of solid this compound is placed directly onto the ATR crystal, and firm pressure is applied using a press to ensure good contact.

-

Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

Interpretation of the IR Spectrum

The key absorption bands in the IR spectrum of this compound are assigned as follows:

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~3300-3100 (broad) | O-H stretch | Oxime (-NOH) |

| ~3100-3000 | C-H stretch | Aromatic |

| ~1640 | C=N stretch | Oxime |

| ~1600, ~1470 | C=C stretch | Aromatic ring |

| ~1520 (asymmetric) | N-O stretch | Nitro (-NO₂) |

| ~1350 (symmetric) | N-O stretch | Nitro (-NO₂) |

| ~940 | N-O stretch | Oxime |

The broad absorption band in the region of 3300-3100 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretching vibration of the oxime group. The presence of strong absorption bands at approximately 1520 cm⁻¹ and 1350 cm⁻¹ are definitive indicators of the asymmetric and symmetric stretching vibrations of the nitro group, respectively.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural elucidation of this compound.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Instrument Setup: The NMR tube is placed in the spectrometer, and the instrument is tuned and the magnetic field is shimmed to achieve optimal resolution.

-

Data Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound in DMSO-d₆ shows distinct signals for the oxime proton, the hydroxyl proton, and the four aromatic protons.[5]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 11.78 | s | 1H | N-OH |

| 8.41 | s | 1H | CH =NOH |

| 8.05-8.03 | m | 1H | Ar-H |

| 7.90-7.88 | m | 1H | Ar-H |

| 7.79-7.75 | m | 1H | Ar-H |

| 7.67-7.64 | m | 1H | Ar-H |

The downfield singlet at 11.78 ppm is characteristic of the acidic hydroxyl proton of the oxime.[5] The singlet at 8.41 ppm corresponds to the proton attached to the imine carbon.[5] The aromatic region (7.64-8.05 ppm) displays a complex multiplet pattern due to the coupling between the four non-equivalent aromatic protons.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum of this compound will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are influenced by the electron-withdrawing nitro group and the oxime functionality.

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | C =NOH |

| ~147 | Ar-C -NO₂ |

| ~133 | Ar-C H |

| ~130 | Ar-C H |

| ~129 | Ar-C H |

| ~124 | Ar-C H |

| ~122 | Ar-C (quaternary) |

The imine carbon (C=NOH) is expected to resonate at a downfield chemical shift of around 148 ppm. The aromatic carbon attached to the nitro group will also be significantly deshielded.

Caption: General workflow for the spectroscopic analysis of this compound.

Integrated Spectral Analysis and Conclusion

The combination of MS, IR, and NMR spectroscopy provides a comprehensive and unambiguous characterization of this compound. Mass spectrometry confirms the molecular weight and offers insights into the molecule's stability and fragmentation pathways. Infrared spectroscopy identifies the key functional groups, namely the oxime, nitro, and aromatic moieties. Finally, ¹H and ¹³C NMR spectroscopy elucidates the precise connectivity of the atoms, allowing for the complete structural assignment. This integrated spectroscopic approach is indispensable for quality control, reaction monitoring, and for understanding the chemical behavior of this important molecule in various applications.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. [Supporting Information] Table of Contents. [Link]

-

Jiang, Y.-R., et al. (2023). Syntheses and characterizations of 2-nitrobenzaldehyde amino acid Schiff base reductive amination compounds. Indian Journal of Chemistry, 62(5), 424-430. [Link]

-

Stenutz, R. (E)-2-nitrobenzaldehyde oxime. [Link]

-

University of Colorado Boulder. IR Absorption Table. [Link]

-

PubChem. 4-Nitrobenzaldoxime. National Center for Biotechnology Information. [Link]

-

University of California, Davis. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

-

PubChem. 2-Nitrobenzamide. National Center for Biotechnology Information. [Link]

-

Thieme. Tables for Use in Mass Spectrometry. [Link]

-

PubChem. 2-Nitrobenzaldehyde oxime. National Center for Biotechnology Information. [Link]

-

PubChemLite. 2-nitrobenzaldehyde oxime (C7H6N2O3). [Link]

-

University of Illinois. Table of Characteristic IR Absorptions. [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

VŠCHT Praha. Table of Characteristic IR Absorptions. [Link]

-

East Tennessee State University. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

-

CSIR-NIScPR. Syntheses and characterizations of 2-nitrobenzaldehyde amino acid Schiff base reductive amination compounds. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

MDPI. Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands. [Link]

-

Michigan State University. Proton NMR Table. [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

-

University of Puget Sound. 13C Chemical Shift Table. [Link]

-

University of Puget Sound. Table of Characteristic Proton NMR Shifts. [Link]

-

University of Huddersfield. Understanding MS/MS fragmentation pathways of small molecular weight molecules. [Link]

-

IntechOpen. Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. [Link]

Sources

Technical Whitepaper: Solvation Dynamics, Profiling, and Applications of 2-Nitrobenzaldoxime in Laboratory Practices

Introduction and Physicochemical Causality

2-Nitrobenzaldoxime (o-nitrobenzaldoxime, CAS: 4836-00-4) is a critical organic reagent utilized in oligonucleotide synthesis as an efficient deprotecting agent[1] and as a precursor for in situ nitrile oxide generation in complex cycloaddition reactions[2]. Understanding its solvent-specific solubility profile is vital for analytical and synthetic chemists, as solvation thermodynamics directly govern the nucleophilicity of the resulting oximate ion and dictate overall reaction kinetics[3].

The molecule (C₇H₆N₂O₃, MW: 166.14 g/mol ) exhibits restricted rotation across its carbon-nitrogen double bond, yielding (E) and (Z) geometric isomers. The positioning of the strongly electron-withdrawing ortho-nitro group relative to the oxime moiety establishes an intense network of inter- and intramolecular hydrogen bonding. These structural dynamics govern its solubility: the highly lipophilic aromatic core actively repels aqueous hydration, while the polar functional groups interact favorably with aprotic and protic organic solvents capable of disrupting its crystalline lattice[4].

Solvent-Specific Solubility Matrix

The dissolution capacity of this compound is tightly bound to a solvent's dielectric constant (ε) and its hydrogen-bond accepting capacity. Table 1 outlines the empirical solubility constraints and their root physicochemical causes across standard laboratory solvents.

Table 1: Quantitative Solubility Profile of this compound

| Solvent | Dielectric Constant (ε) | Solubility Characteristics | Mechanistic Rationale & Practical Application |

| Water | 80.1 | Sparingly Soluble (log10ws ≈ -1.43 mol/L)[4] | Rationale: The high cohesive energy of water cannot overcome the lattice enthalpy dominated by the lipophilic aromatic ring (logP ≈ 1.403)[4]. App: Utilized to force phase separation or precipitation. |

| Ethanol (EtOH) | 24.3 | Soluble (20 – 50 mg/mL) | Rationale: Protic solvation occurs via hydrogen bond donation/acceptance with the oxime hydroxyl and nitro oxygen. App: Ideal for crystallizations and cycloaddition reaction media[5]. |

| Acetonitrile (MeCN) | 37.5 | Highly Soluble (> 50 mg/mL) | Rationale: Provides an ideal polar aprotic environment. It solvates the reagent without suppressing its intrinsic basicity, allowing for aggressive unhindered nucleophilic kinetics[6]. App: Oligonucleotide deprotection. |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Freely Soluble (> 100 mg/mL) | Rationale: DMSO acts as a superior hydrogen-bond acceptor, violently disrupting the oxime-oxime hydrogen-bonded crystal lattice[2]. App: High-concentration stock solutions (up to ~140 mM). |

Methodologies and Protocol Standards

Protocol A: Self-Validating Solubility Quantification (Isocratic HPLC-UV)

To prevent catastrophic downstream precipitation during sensitive syntheses, researchers must establish empirical solvent saturation limits. This protocol acts as a self-validating framework for establishing accurate solubility thresholds.

-

Step 1: Solute-Solvent Equilibration

-

Procedure: Add excess this compound (e.g., 200 mg) to 1.0 mL of the target organic solvent in an amber glass vial. Agitate mechanically at 25°C for 24 hours.

-

Mechanistic Causality: Extended 24-hour agitation is required to reach true thermodynamic equilibrium between the solvated phase and the crystalline lattice, mitigating the risk of reporting false, transient supersaturation values.

-

-

Step 2: Phase Separation

-

Procedure: Centrifuge the suspension at 10,000 × g for 10 minutes, followed by the careful filtration of the supernatant through a solvent-compatible 0.22 μm PTFE syringe filter.

-

Validation Check: The filtrate must remain optically clear upon standing. Any microscopic turbidity invalidates the separation step, signifying colloidal dispersion rather than a true solvated state.

-

-

Step 3: HPLC-UV Analysis

-

Procedure: Dilute the filtrate into the established linear dynamic range of your detector. Analyze via isocratic HPLC (e.g., C18 column, 60:40 Water/Acetonitrile) and monitor at 270 nm[3].

-

Mechanistic Causality: The dense π-system and ortho-nitro group present a strong UV chromophore profile (π→π* transitions), ensuring highly accurate quantitation when integrated against a verified concentration standard curve.

-

Fig 1. Workflow for the empirical determination of this compound solubility via HPLC-UV.

Protocol B: Oligonucleotide Deprotection Workflow in Acetonitrile

In nucleotide therapeutics, (E)-2-Nitrobenzaldoxime acts as a powerful nucleophilic scavenger to remove phosphorothioate protecting groups[5]. High solubility in Acetonitrile is deliberately exploited to maximize the bimolecular reaction rate.

-

Step 1: Reagent Activation via Deprotonation

-

Procedure: Prepare a 0.50 M solution of this compound in anhydrous acetonitrile. Slowly add 1.1 molar equivalents of N1,N1,N3,N3-Tetramethylguanidine (TMG)[6].

-

Mechanistic Causality: TMG is an exceptionally strong, non-nucleophilic organic base. Acetonitrile acts as a polar aprotic vessel that does not compete for hydrogen bonds, seamlessly facilitating the removal of the oxime proton (pKa ≈ 10.28)[3] and exposing the highly reactive oximate anion.

-

Validation Check: The solution must instantly transition to a vivid orange upon TMG addition[6]. An absence of this chromic shift indicates a stalled deprotonation, likely due to moisture-contaminated solvents quenching the base.

-

-

Step 2: Nucleophilic Cleavage

-

Procedure: Introduce the orange oximate solution dropwise to the resin-bound or solvated protected oligonucleotide. Stir at ambient temperature for 3 to 12 hours depending on the sterics of the target sequence[3].

-

Mechanistic Causality: The fully solvated oximate nucleophile initiates an unhindered SN2-type attack on the protected phosphorus center. Because Acetonitrile offers minimal solvent-cage friction, the displacement of the aryl/alkyl protecting group proceeds with near-quantitative efficiency.

-

Fig 2. Oligonucleotide deprotection mechanism using this compound and TMG in Acetonitrile.

References

Sources

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 3. academic.oup.com [academic.oup.com]

- 4. chemeo.com [chemeo.com]

- 5. EP1272501B1 - Process for the preparation of phosphorothioate triesters - Google Patents [patents.google.com]

- 6. US20250281519A1 - Nucleotide and nucleoside therapeutic compositions, combinations and uses related thereto - Google Patents [patents.google.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-Nitrobenzaldoxime

Prepared by: Gemini, Senior Application Scientist

Executive Summary

2-Nitrobenzaldoxime is an organic compound featuring both a nitro group and an oxime functional group on a benzene ring.[1][2] This unique structure makes it a valuable intermediate in various synthetic pathways in the pharmaceutical and fine chemical industries. However, the presence of the energetic nitro group necessitates a thorough understanding of its thermal stability to ensure safe handling, storage, and processing. Thermal decomposition of nitroaromatic compounds can be highly exothermic, potentially leading to thermal runaway events and the release of hazardous gases.[3][4]

This technical guide provides a comprehensive analysis of the thermal behavior of this compound. While specific, in-depth studies on this exact molecule are limited in public literature, this document synthesizes data from closely related analogues, established principles of nitroaromatic chemistry, and standardized thermal analysis methodologies to present a robust profile. We will explore the anticipated thermal events, quantitative data derived from analogous compounds, probable decomposition mechanisms, and detailed, field-proven experimental protocols for researchers to conduct their own analyses using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Physicochemical Properties of this compound

A foundational understanding of the compound's basic properties is essential before delving into its thermal behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O₃ | [1] |

| Molecular Weight | 166.13 g/mol | [1] |

| IUPAC Name | N-[(2-nitrophenyl)methylidene]hydroxylamine | [1] |

| CAS Number | 6635-41-2 | [2] |

| Appearance | Solid | [5] |

Thermal Behavior and Decomposition Profile

The thermal decomposition of this compound, like other nitroaromatic compounds, is expected to be an exothermic process.[3] Upon heating, the compound will likely melt before undergoing a rapid decomposition characterized by a significant release of energy and mass loss. The primary analytical techniques to characterize these events are Differential Scanning Calorimetry (DSC), which measures heat flow, and Thermogravimetric Analysis (TGA), which measures mass change as a function of temperature.[6][7]

Quantitative Thermal Analysis

Direct experimental data for this compound is not extensively published. However, data from the structurally similar isomer, o-nitrobenzoic acid (ONBA), provides a valuable proxy for estimating its thermal hazard.[8] Both molecules feature a nitro group ortho to a carbon-containing functional group on a benzene ring.

Table 1: Anticipated Thermal Decomposition Parameters for this compound (Inferred from Analogues)

| Parameter | Expected Value Range | Analytical Method | Source (Analogous Data) |

| Onset Decomposition Temp. (T_onset) | 125 - 200 °C | TGA / DSC | [8] |

| Peak Exothermic Temp. (T_peak) | ~200 - 250 °C | DSC | [8][9] |

| Heat of Decomposition (ΔH_d) | 335 - 545 J/g | DSC | [8] |

| Apparent Activation Energy (E_a) | ~131 kJ/mol | DSC (Multi-heating rate) | [8] |

Causality Note: The wide range for onset temperature is influenced by the heating rate; slower heating rates typically result in lower observed onset temperatures. The heat of decomposition indicates a significant energy release, classifying the material as energetic and requiring careful handling at elevated temperatures.

Proposed Decomposition Pathways

The decomposition of nitroaromatic compounds is complex. For this compound, two primary initial pathways are plausible:

-

C-NO₂ Homolysis: The weakest bond in many nitroaromatic molecules is the C-NO₂ bond.[9] Its cleavage is often the primary initiating step, especially in the gas phase, yielding a 2-formyloximephenyl radical and a nitrogen dioxide (•NO₂) radical.[10] This is a common pathway for nitroaromatics.

-

Oxime-Mediated Decomposition: The oxime group itself can undergo thermal decomposition. Pathways for other benzaldoximes include dehydration to form the corresponding nitrile (2-nitrobenzonitrile) and water, or a Beckmann rearrangement, though the latter is less common in simple thermal decomposition.[11]

These initial steps are followed by a cascade of secondary reactions, leading to the formation of stable gaseous products such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[5][9]

Caption: Primary proposed decomposition pathways for this compound.

Experimental Methodologies: A Self-Validating System

To ensure the generation of reliable and trustworthy data, the following detailed protocols for TGA and DSC are provided. These protocols are based on established methods for analyzing energetic materials like nitroaromatic compounds.[8]

Overall Thermal Analysis Workflow

The logical flow from sample receipt to final data interpretation is critical for ensuring data integrity.

Caption: Standard workflow for comprehensive thermal stability analysis.

Protocol 1: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, decomposition onset temperature, peak decomposition temperature, and heat of decomposition (ΔH_d).

-

Instrumentation: A calibrated Differential Scanning Calorimeter (e.g., Mettler-Toledo DSC 3+, TA Instruments Q2000).

-

Sample Pans: Hermetically sealed aluminum or high-pressure gold-plated steel crucibles.

-

Expertise Note: Hermetically sealed pans are crucial to contain any evolved gases during decomposition, ensuring that the measured heat flow accurately reflects the total energy of the reaction and preventing instrument contamination.[3]

-

-

Procedure:

-

Sample Preparation: Accurately weigh 1.0–2.0 mg of this compound into the sample crucible.

-

Crucible Sealing: Hermetically seal the crucible using a press. Prepare an identical empty, sealed crucible to serve as the reference.

-

Instrument Loading: Place the sample and reference crucibles into the DSC cell.

-

Atmosphere: Purge the cell with high-purity nitrogen at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere.

-

Thermal Program:

-

Equilibrate the cell at 30 °C.

-

Apply a linear heating ramp from 30 °C to 400 °C at a defined rate (e.g., 10 °C/min).

-

Trustworthiness Note: To perform kinetic analysis (e.g., Kissinger method), this experiment must be repeated under identical conditions at several different heating rates (e.g., 2.0, 5.0, 10.0, and 15.0 °C/min).[8]

-

-

Data Analysis:

-

Identify the endothermic peak corresponding to melting.

-

Identify the exothermic peak corresponding to decomposition.

-

Determine the extrapolated onset temperature (T_onset) and the peak maximum temperature (T_peak) of the exotherm.

-

Integrate the area under the exothermic peak to calculate the heat of decomposition (ΔH_d) in J/g.

-

-

Protocol 2: Thermogravimetric Analysis (TGA)

Objective: To determine the temperature range of decomposition and the associated mass loss.

-

Instrumentation: A calibrated Thermogravimetric Analyzer (e.g., Mettler-Toledo TGA/DSC 3+, TA Instruments Q500).

-

Sample Pans: Alumina or platinum crucibles.

-

Procedure:

-

Sample Preparation: Accurately weigh 2.0–5.0 mg of this compound into the TGA crucible.

-

Instrument Loading: Place the crucible onto the TGA balance mechanism and tare the balance.

-

Atmosphere: Purge the furnace with high-purity nitrogen at a constant flow rate (e.g., 50 mL/min).

-

Thermal Program:

-

Equilibrate the furnace at 30 °C.

-

Apply a linear heating ramp from 30 °C to 400 °C at a defined rate (e.g., 10 °C/min).

-

-

Data Analysis:

-

Plot the sample mass (%) as a function of temperature.

-

Determine the onset temperature of mass loss, which corresponds to the beginning of decomposition.

-

Quantify the percentage of mass lost during the decomposition event(s).

-

-

Safety and Handling Considerations

The exothermic nature of this compound's decomposition warrants significant safety precautions.

-

Thermal Hazard: The decomposition is energetic and can become self-accelerating (runaway) if the heat generated is not dissipated. Avoid heating the material in large quantities or in confined, unvented systems. Thermal decomposition can lead to the release of irritating and toxic gases, including nitrogen oxides.[5][12]

-

Storage: Store in a cool, well-ventilated area away from heat sources and incompatible materials such as strong oxidizing agents.[5] Based on data from analogous compounds, storage temperatures should not exceed levels where slow decomposition could begin.

-

Handling: Always use appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the material in a well-ventilated fume hood, especially when heating.[12]

Conclusion

This compound is an energetic material with a significant exothermic decomposition profile. Thermal analysis using DSC and TGA is essential for its characterization. While direct kinetic and thermodynamic data is not widely published, analysis of structurally similar compounds suggests a decomposition onset between 125-200 °C with a substantial heat of decomposition. The primary decomposition mechanism is likely initiated by the cleavage of the C-NO₂ bond. The detailed experimental protocols provided in this guide offer a robust framework for researchers to safely and accurately determine the specific thermal properties of this compound, ensuring its safe application in research and development.

References

-

Melnikov, I., Kiselev, V. G., Dalinger, I. L., & Pivkina, A. N. (2023). Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles. International Journal of Molecular Sciences. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 96097, this compound. Available at: [Link]

-

Wang, R., et al. (2024). Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. Journal of the Chilean Chemical Society. Available at: [Link]

-

Kunduracı, M., & Atakol, O. (2012). Some new energetic benzaldoximes. Journal of Thermal Analysis and Calorimetry. Available at: [Link]

-

Mettler-Toledo. (n.d.). Simultaneous Thermal Analysis | TGA/DSC. Available at: [Link]

-

Mettler-Toledo. (2024). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. Available at: [Link]

-

Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. Available at: [Link]

-

NIST. (2025). This compound. NIST Chemistry WebBook. Available at: [Link]

Sources

- 1. 2-Nitrobenzaldehyde oxime | C7H6N2O3 | CID 7332808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. mt.com [mt.com]

- 7. cn-henven.com [cn-henven.com]

- 8. scielo.br [scielo.br]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Potential Reactivity of the Oxime Group in 2-Nitrobenzaldoxime

Introduction: The Unique Chemical Landscape of 2-Nitrobenzaldoxime

This compound is a fascinating molecule for researchers and drug development professionals due to the intricate interplay between its two key functional groups: the oxime and the ortho-positioned nitro group. This unique arrangement on the aromatic ring creates a rich and varied chemical reactivity profile, opening up a plethora of synthetic possibilities. The potent electron-withdrawing nature of the nitro group, through both inductive and resonance effects, significantly influences the electronic environment of the entire molecule. This, in turn, modulates the reactivity of the oxime group, making it susceptible to a range of transformations that are often distinct from those of simple benzaldoximes.

This technical guide provides an in-depth exploration of the core reactivity of the oxime group in this compound. We will delve into the mechanistic underpinnings of its key transformations, including reduction, rearrangement, and intramolecular cyclization reactions. Each section will be supported by detailed experimental protocols, quantitative data, and visual aids to provide a comprehensive and practical resource for scientists in the field.

Reduction Reactions: Navigating Selectivity

The presence of two reducible functionalities, the nitro group and the oxime, presents both a challenge and an opportunity for selective synthesis. The choice of reducing agent and reaction conditions is paramount in dictating the final product.

Selective Reduction of the Nitro Group

The nitro group is generally more susceptible to reduction than the oxime. This allows for the selective synthesis of 2-aminobenzaldoxime, a valuable intermediate for the construction of various heterocyclic systems.

Mechanism: The reduction of a nitro group to an amine is a six-electron process that typically proceeds through nitroso and hydroxylamine intermediates.[1] Catalytic transfer hydrogenation using ammonium formate and a palladium catalyst is a mild and efficient method for this transformation.[2]

Experimental Protocol: Selective Reduction using Catalytic Transfer Hydrogenation [2]

-

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Ammonium formate

-

Methanol

-

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

-

Carefully add 10% Pd/C (0.1 eq by weight).

-

To this suspension, add ammonium formate (3-5 eq).

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Wash the Celite® pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-aminobenzaldoxime.

-

The product can be further purified by column chromatography or recrystallization.

-

Simultaneous Reduction of Nitro and Oxime Groups

For the synthesis of 2-aminobenzylamine, a more robust reduction system is required to reduce both the nitro and the oxime functionalities. High-pressure catalytic hydrogenation with a Raney Nickel catalyst is an effective method for this transformation.[3]

Mechanism: Catalytic hydrogenation involves the addition of hydrogen across the double bonds of both the nitro and oxime groups on the surface of the metal catalyst.

Experimental Protocol: Synthesis of 2-Aminobenzylamine via High-Pressure Hydrogenation [3]

-

Materials:

-

This compound

-

Raney Nickel

-

Ethanol

-

High-pressure hydrogenation apparatus

-

-

Procedure:

-

Place this compound (1.0 eq) and ethanol in a high-pressure autoclave.

-

Add a catalytic amount of Raney Nickel.

-

Seal the autoclave and purge with nitrogen, followed by hydrogen.

-

Pressurize the vessel with hydrogen to the desired pressure.

-

Heat the reaction mixture with vigorous stirring.

-

Monitor the reaction by observing the cessation of hydrogen uptake.

-

After cooling and venting the autoclave, filter the catalyst.

-

Concentrate the filtrate to obtain crude 2-aminobenzylamine, which can be purified by distillation or crystallization.

-

| Reaction | Product | Reagents | Conditions | Yield | Reference |

| Selective Nitro Reduction | 2-Aminobenzaldoxime | 10% Pd/C, HCOONH₄ | Methanol, RT | High | [2] |

| Simultaneous Reduction | 2-Aminobenzylamine | Raney Nickel, H₂ | High Pressure, Heat | ~52% (for m-isomer) | [3] |

| Nitro Reduction (general) | Aromatic Amine | SnCl₂·2H₂O | Ethanol, Reflux | High | [4] |

Rearrangement and Dehydration Reactions of the Oxime Group

The oxime functionality in this compound can undergo classic rearrangement and dehydration reactions to yield amides and nitriles, respectively.

Beckmann Rearrangement to 2-Nitrobenzamide

The Beckmann rearrangement provides a route to N-substituted amides from oximes.[5] For aldoximes like this compound, this rearrangement can be induced by strong acids.[6]

Mechanism: The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group. A concerted[7][8]-shift of the group anti to the leaving group occurs, leading to the formation of a nitrilium ion. Subsequent hydration and tautomerization yield the amide.[6]

Experimental Protocol: Beckmann Rearrangement to 2-Nitrobenzamide (General Procedure) [6][9]

-

Materials:

-

This compound

-

Polyphosphoric acid (PPA) or another strong acid

-

-

Procedure:

-

Add this compound to polyphosphoric acid with stirring.

-

Heat the mixture to induce the rearrangement, monitoring by TLC.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 2-nitrobenzamide.

-

Purify by recrystallization or column chromatography.

-

Dehydration to 2-Nitrobenzonitrile

The dehydration of aldoximes to nitriles is a fundamental transformation.[10] This can be achieved using various dehydrating agents.

Mechanism: The dehydration process involves the elimination of a molecule of water from the oxime functional group. This is often facilitated by converting the hydroxyl group into a better leaving group.

Experimental Protocol: Dehydration to 2-Nitrobenzonitrile [9]

-

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or a similar dehydrating agent

-

Anhydrous solvent (e.g., dichloromethane)

-

-

Procedure:

-

Dissolve this compound in an anhydrous solvent and cool in an ice bath.

-

Slowly add thionyl chloride dropwise with stirring.

-

Allow the reaction to proceed at room temperature, monitoring by TLC.

-

Carefully quench the reaction by pouring it onto crushed ice.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain 2-nitrobenzonitrile.

-

Intramolecular Cyclization: Formation of 2,1-Benzisoxazole

The ortho-positioning of the nitro and oxime groups in this compound facilitates a unique intramolecular redox cyclization to form 2,1-benzisoxazole (anthranil).[7][11]

Mechanism: This transformation is believed to proceed via an internal oxidation-reduction reaction where an oxygen atom from the nitro group adds to the carbon atom of the C=N bond of the oxime. Subsequent loss of water leads to the formation of the 2,1-benzisoxazole ring system.[11]

Experimental Protocol: Cyclization to 2,1-Benzisoxazole (General) [7][11]

-

Materials:

-

This compound

-

Base (e.g., potassium tert-butoxide)

-

Silylating agent (e.g., trialkylchlorosilane)

-

Aprotic solvent (e.g., DMF)

-

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve this compound in an aprotic solvent.

-

Add a strong base to deprotonate the oxime.

-

Introduce a silylating agent to facilitate the cyclization.

-

Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

-

Upon completion, quench the reaction and perform an aqueous work-up.

-

Extract the product with an organic solvent.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the resulting 2,1-benzisoxazole by column chromatography.

-

Visualizations

Caption: Key reaction pathways of this compound.

Sources

- 1. benchchem.com [benchchem.com]

- 2. zenodo.org [zenodo.org]

- 3. US4978792A - Process for producing aminobenzylamine - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. A process for producing nitrile compounds - Patent 0080700 [data.epo.org]

- 11. Mechanism of the conversion of 2-nitrobenzyl systems into 2,1-benzisoxazoles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Health and Safety Considerations for Handling 2-Nitrobenzaldoxime

For Researchers, Scientists, and Drug Development Professionals

Introduction